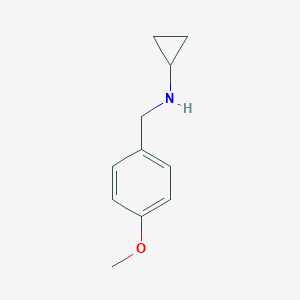
N-(4-甲氧基苄基)环丙胺
描述
“N-(4-methoxybenzyl)cyclopropanamine” is a compound used for proteomics research . It has a molecular formula of C11H15NO and a molecular weight of 177.24 .
Synthesis Analysis
The synthesis of “N-(4-methoxybenzyl)cyclopropanamine” involves the reaction of N-cyclopropyl-2,3,4,5,6-pentafluoro-N-(4-fluorobenzyl)benzenesulfonamide with cesium carbonate in DMF. The addition of 1-(bromomethyl)-4-fluorobenzene leads to the formation of the compound .Molecular Structure Analysis
The InChI code for “N-(4-methoxybenzyl)cyclopropanamine” is 1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 . This indicates the presence of a cyclopropane ring attached to a methoxybenzyl group.Physical And Chemical Properties Analysis
“N-(4-methoxybenzyl)cyclopropanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±15.0 °C at 760 mmHg, and a flash point of 109.9±9.8 °C . It is a liquid at room temperature .科学研究应用
合成和结构分析
- N-(4-甲氧基苄基)环丙胺衍生物已合成为各种研究目的。例如,Silverman & Hoffman (1981) 的一项研究涉及标记环丙胺的合成,包括 N-[1-2H]- 和 N-[1-3H]-环丙基苄胺。这些化合物由环丙烷腈合成,突出了化学合成中的方法论。
在多组分反应中的应用
- 该化合物及其衍生物用于多组分反应,这是现代有机和药物化学的关键方面。例如,Sydorenko 等人 (2022) 的一项研究描述了使用一锅相互作用过程合成 2-(环丙基氨基)-5-(4-甲氧基亚苄基)噻唑-4(5H)-酮。该合成对于设计潜在的生物活性分子具有重要意义。
在药物化学中的作用
- N-(4-甲氧基苄基)环丙胺衍生物在药物化学中发挥作用。例如,广泛使用的止咳药右美沙芬的关键中间体的不对称合成涉及使用 N-(4-甲氧基苄基)环丙胺相关化合物,如Wu 等人 (2020) 所示。
化学合成中的保护基团
- 该化合物用作化学合成中的保护基团。Bailey 等人 (1999) 使用 4-甲氧基苄基-4-硝基苯基碳酸酯对 amidinonaphthol 进行 N-保护,证明了该化合物在复杂合成中保护官能团的用途。
绿色化学工艺的开发
- 该化合物用于开发环境可持续的化学工艺。例如,Marsini 等人 (2017) 描述了一种绿色化学方法,包括使用对甲氧基苄基 (PMB) 氨基甲酸酯进行连续流 Curtius 重排。
在立体化学中的应用
- 涉及 N-(4-甲氧基苄基)环丙胺衍生物的立体选择性合成突出了其在立体化学中的重要性。Pérez-Faginas 等人 (2007) 讨论了使用 N-(对甲氧基苄基)-N-(2-氯)丙酰氨基酸衍生物合成 1,3,4,4-四取代 β-内酰胺的非对映选择性和对映选择性方法。
安全和危害
“N-(4-methoxybenzyl)cyclopropanamine” is harmful by inhalation, in contact with skin, and if swallowed. It causes severe skin burns and eye damage . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, removing contaminated clothing immediately, and rinsing skin with water/shower .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKRVOSGOVKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405985 | |
| Record name | N-(4-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)cyclopropanamine | |
CAS RN |
70894-71-2 | |
| Record name | N-(4-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

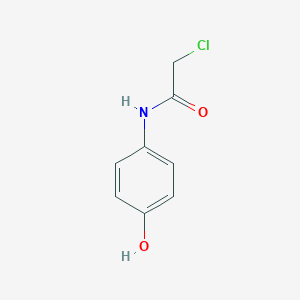


![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)
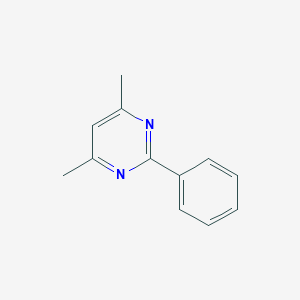

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)
![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
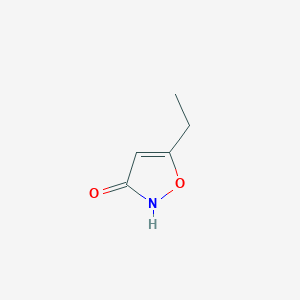
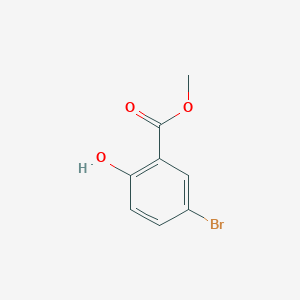
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)